Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is a fluorinated organic compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of Fluorine and Trifluoromethyl Groups: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of fluorine atoms.
Agrochemicals: It is explored as a potential intermediate in the synthesis of pesticides and herbicides.
Material Science: The compound’s unique properties make it a candidate for the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions with biological molecules. This can lead to inhibition or activation of enzymes, receptors, or other proteins involved in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-fluoro-4-methylpyrrolidine-3-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate: Lacks the fluorine atom at the 3-position, affecting its reactivity and interactions.
Ethyl 3-fluoro-4-(trifluoromethyl)pyrrolidine-3-carboxylate: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness
Ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate is unique due to the simultaneous presence of fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its potential as a versatile intermediate in various chemical syntheses and its ability to interact with biological targets in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-fluoro-4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F4NO2/c1-3-16-6(15)8(10)5-14-4-7(8,2)9(11,12)13/h14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEDUBQKGUCOIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CNCC1(C)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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